molecular formula C17H18N2O3 B4622256 4-[(4-phenoxybutanoyl)amino]benzamide

4-[(4-phenoxybutanoyl)amino]benzamide

Cat. No.: B4622256
M. Wt: 298.34 g/mol
InChI Key: LEIGNNPPJHMXQJ-UHFFFAOYSA-N
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Description

4-[(4-Phenoxybutanoyl)amino]benzamide is a benzamide derivative characterized by a phenoxybutanoyl side chain at the para-position of the benzamide ring. This compound’s structure combines an aromatic phenoxy group with a flexible butanoyl linker, conferring unique physicochemical properties.

Properties

IUPAC Name

4-(4-phenoxybutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-17(21)13-8-10-14(11-9-13)19-16(20)7-4-12-22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGNNPPJHMXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-phenoxybutanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-phenoxybutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include primary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

4-[(4-phenoxybutanoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-phenoxybutanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity
4-[(4-Phenoxybutanoyl)amino]benzamide Phenoxybutanoyl 328.36 Ether, Amide Not reported (theoretical)
4-[(4-Phenylbutanoyl)amino]benzamide Phenylbutanoyl 312.37 Phenyl, Amide Not reported
4-{[(4-Chlorophenyl)methyl...}benzamide Chlorobenzyl, methylsulfonyl 434.90 Sulfonyl, Chlorine Potential enzyme inhibition
Mosapride (Parent) Ethoxy, morpholinyl 421.89 Ether, Morpholine 5-HT4 receptor agonist
Mosapride Metabolites (3 and 4) Hydroxyl, reduced morpholinyl ~400 Hydroxyl, Amine Reduced 5-HT4 activity
4-Amino-N-(4-aminophenyl)benzamide Amino groups at both rings 257.29 Amino Antioxidant potential
Key Observations:

Substituent Lipophilicity: The phenoxybutanoyl group in the target compound balances lipophilicity (via the phenoxy ring) and solubility (via the ether and amide bonds). Sulfonyl and chlorine groups (e.g., in ’s compound) enhance polarity and may improve target binding via hydrogen bonding or halogen interactions .

Biological Activity: Mosapride’s morpholinyl and ethoxy groups contribute to its 5-HT4 receptor agonism. Its metabolites, with hydroxyl groups, show reduced activity, highlighting the importance of electron-donating substituents for receptor interaction . 4-Amino-N-(4-aminophenyl)benzamide () demonstrates antioxidant properties, suggesting amino groups may confer radical-scavenging activity, unlike the phenoxybutanoyl chain .

Synthetic Feasibility :

  • Benzamide derivatives with naphthalene rings () achieve moderate yields (13% over 3 steps), indicating that the para-substitution pattern in the target compound is synthetically accessible .

Electronic and Steric Effects

  • The phenoxy group in the target compound is electron-donating, which may increase reactivity .
  • Steric Bulk: Compounds with bulky substituents (e.g., quinazolinyl in ) show reduced membrane permeability compared to the target’s flexible butanoyl chain, which may enhance tissue penetration .

Pharmacokinetic Considerations

  • Solubility: Sulfonamide-containing analogs () have higher solubility due to sulfonyl groups, whereas the phenoxybutanoyl group in the target compound may require formulation optimization for bioavailability .
  • Metabolic Stability: Fluorine-substituted benzamides () resist oxidative metabolism, whereas the phenoxy group in the target compound may undergo CYP450-mediated cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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